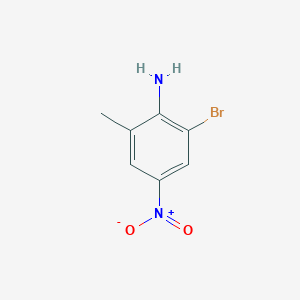

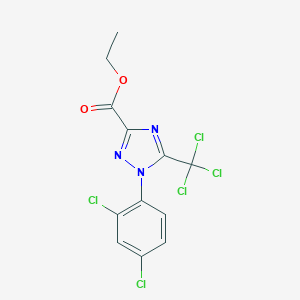

2-溴-6-甲基-4-硝基苯胺

描述

Synthesis Analysis

The synthesis of 2-Bromo-6-methyl-4-nitroaniline and related compounds involves complex organic reactions, including acetylation, nitration, and various catalytic processes. For instance, an improvement in the synthesis technique for 2-methyl-6-nitroaniline, a closely related compound, was achieved by detaching acetylation and nitration into two parts, allowing for easier temperature control during the nitration process, with a yield of 59.4% and purity up to 99.68% (Sun Cheng-hui, 2009).

Molecular Structure Analysis

Molecular structure analysis of 2-Bromo-6-methyl-4-nitroaniline derivatives reveals detailed insights into their crystallographic configurations. For example, the crystal structures of 2-methyl-6-nitroanilinium bromide and iodide showcase how hydrocarbon layers and ionic layers interact via hydrogen bonds to form infinite chains, highlighting the compound's intricate molecular interactions (A. Lemmerer & D. Billing, 2006).

Chemical Reactions and Properties

Chemical reactions involving 2-Bromo-6-methyl-4-nitroaniline are characterized by their hydrogen bonding and potential energy surface dynamics. For example, theoretical calculations on 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts revealed energy barriers for the rotation of the nitro group, indicating the significant impact of molecular interactions on their chemical behavior (Volodymyr V. Medviediev & M. Daszkiewicz, 2021).

科学研究应用

化学合成

“2-溴-6-甲基-4-硝基苯胺”用于各种化学合成。 其独特的结构,包括一个溴原子、一个硝基和一个胺基,使其成为有机化学中用途广泛的试剂 .

2. CK2抑制剂的设计和合成 该化合物已用于CK2抑制剂的设计和合成 . CK2或酪蛋白激酶2是一种与细胞生长和增殖相关的蛋白激酶。 这种酶的抑制剂在癌症治疗药物的开发中备受关注 .

新型化合物的对接研究

“2-溴-6-甲基-4-硝基苯胺”已用于新型替米沙坦-格列酮杂合类似物治疗代谢综合征的对接研究 . 对接研究是一种计算机模拟,用于药物发现,以预测一个分子与第二个分子结合形成稳定复合物时的取向 .

新型材料的开发

“2-溴-6-甲基-4-硝基苯胺”中同时存在供电子基团(胺基)和吸电子基团(硝基),使其成为开发具有独特电子特性的新型材料的有趣候选材料。 然而,这方面还需要更多的研究 .

安全和危害

作用机制

Target of Action

2-Bromo-6-methyl-4-nitroaniline is primarily used in the design and synthesis of CK2 inhibitors . CK2, also known as Casein Kinase II, is a protein kinase that is involved in various cellular processes, including cell cycle progression, apoptosis, and transcription .

Mode of Action

As a ck2 inhibitor, it likely works by binding to the active site of the ck2 enzyme, thereby preventing it from phosphorylating other proteins .

Biochemical Pathways

The compound’s interaction with CK2 can affect various biochemical pathways. CK2 is involved in the regulation of multiple signaling pathways, including the PI3K/AKT pathway, Wnt signaling, and NF-kB signaling . By inhibiting CK2, 2-Bromo-6-methyl-4-nitroaniline can potentially disrupt these pathways, leading to downstream effects such as altered cell proliferation and survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism .

Result of Action

The molecular and cellular effects of 2-Bromo-6-methyl-4-nitroaniline’s action would depend on the specific context of its use. Given its role as a CK2 inhibitor, it could potentially lead to decreased cell proliferation and increased apoptosis in cells where CK2 activity is critical .

Action Environment

The action, efficacy, and stability of 2-Bromo-6-methyl-4-nitroaniline can be influenced by various environmental factors. For instance, the compound’s solubility could affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

属性

IUPAC Name |

2-bromo-6-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNWQCOXGLGSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303612 | |

| Record name | 2-bromo-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102170-56-9 | |

| Record name | 2-bromo-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

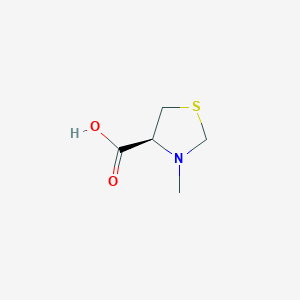

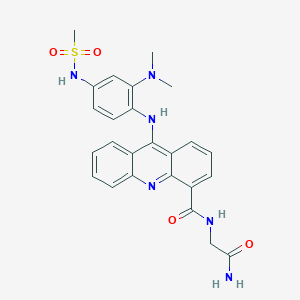

![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)